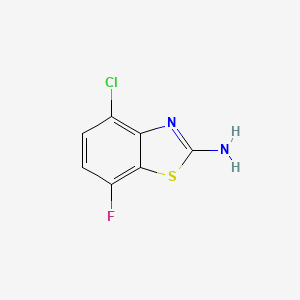

2-Amino-4-chloro-7-fluorobenzothiazole

Description

Strategic Importance of Benzothiazole (B30560) Derivatives in Contemporary Medicinal Chemistry and Heterocyclic Science

Benzothiazole, a bicyclic ring system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a privileged scaffold in the realm of medicinal chemistry. nih.govbenthamscience.comtandfonline.commansapublishers.com Heterocyclic compounds containing nitrogen and sulfur, such as benzothiazoles, form the core structure of numerous biologically active molecules. nih.govtandfonline.com Their unique structural features and diverse chemical reactivity make them integral components in the design and synthesis of novel therapeutic agents. benthamscience.comtandfonline.com The benzothiazole nucleus is a common feature in many natural and synthetic compounds with a wide array of biological activities. benthamscience.comijper.org Researchers in medicinal chemistry are increasingly drawn to benzothiazole derivatives due to their potential to yield potent and less toxic therapeutic agents. benthamscience.comjchemrev.com The versatility of the benzothiazole scaffold allows for substitutions at various positions, particularly at the C-2 and C-6 positions, which has been shown to significantly influence their biological effects. benthamscience.com

Overview of Diverse Pharmacological Profiles Associated with Benzothiazole Analogues

The benzothiazole framework is associated with a broad spectrum of pharmacological activities. nih.govtandfonline.com Analogues of benzothiazole have demonstrated significant potential in various therapeutic areas. nih.govbenthamscience.com These include:

Anticancer: Many benzothiazole derivatives have been investigated for their antitumor properties, showing activity against various cancer cell lines. nih.govbenthamscience.comjyoungpharm.orgnih.gov

Antimicrobial: The benzothiazole scaffold is a key component in compounds exhibiting antibacterial and antifungal activities. nih.govbenthamscience.comijper.org

Anti-inflammatory: Several benzothiazole analogues have shown potent anti-inflammatory effects. nih.govbenthamscience.comjyoungpharm.org

Anticonvulsant: The structural motif is also found in compounds with anticonvulsant properties. nih.govjyoungpharm.orgresearchgate.net

Antiviral: Research has indicated the potential of benzothiazole derivatives as antiviral agents. nih.govbenthamscience.comnih.gov

Antidiabetic: Some analogues have been explored for their antidiabetic effects. nih.govbenthamscience.comijper.org

Antitubercular: Benzothiazole derivatives have also shown promise as antitubercular agents. nih.govjchemrev.com

Antimalarial: The scaffold is present in compounds with antimalarial activity. nih.govijper.orgnih.gov

This wide range of biological activities underscores the importance of the benzothiazole nucleus in drug discovery and development. nih.govtandfonline.comijper.org

Historical Context and Evolution of Research on 2-Aminobenzothiazoles in Drug Discovery

The 2-aminobenzothiazole (B30445) moiety is a particularly important derivative within the broader benzothiazole class and has been recognized as a "privileged structure" in medicinal chemistry. iajesm.innih.gov This is due to its versatile biological activities and relative ease of synthesis. iajesm.in Historically, the synthesis of 2-aminobenzothiazoles often involved the reaction of anilines with thiocyanates in the presence of an oxidizing agent. nih.gov Over time, various synthetic methods have been developed to create diverse libraries of 2-aminobenzothiazole derivatives for pharmacological screening. nih.govscholarsresearchlibrary.com

Early research focused on the fundamental synthesis and characterization of these compounds. scholarsresearchlibrary.com For instance, the synthesis of 2-amino-4-chlorobenzothiazole (B128024) was reported in early studies. scholarsresearchlibrary.com As the field of medicinal chemistry advanced, so did the exploration of the therapeutic potential of 2-aminobenzothiazoles. They have been investigated for a multitude of biological targets, including kinases, which are crucial in cancer development. nih.govnih.gov The ability to modify the 2-amino group and the benzothiazole ring has allowed for the creation of potent and selective inhibitors of various enzymes and receptors, solidifying the importance of this scaffold in modern drug discovery efforts. nih.govnih.goviajesm.in

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-7-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNFNLUVAPOZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)SC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650178 | |

| Record name | 4-Chloro-7-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942473-91-8 | |

| Record name | 4-Chloro-7-fluoro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942473-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Investigations of 2 Amino 4 Chloro 7 Fluorobenzothiazole and Its Derivatives

Antitumor and Anticancer Activity Spectrum of Fluorobenzothiazole Analogues

Fluorobenzothiazoles have emerged as a promising class of compounds in anticancer drug discovery. nih.govnih.gov Their mechanism of action can be multifaceted, with some derivatives inducing apoptosis and others inhibiting key enzymes involved in tumor progression. nih.govnih.gov The antiproliferative effects of these compounds have been observed across a variety of cancer models. semanticscholar.org

The cytotoxic potential of fluorobenzothiazole analogues has been evaluated against a wide array of human cancer cell lines. A notable example is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), a key component of the experimental antitumor agent Phortress. nih.gov This compound demonstrated potent, dose-dependent cytotoxicity against the MCF-7 breast carcinoma cell line, while the MDA-MB-435 breast cancer line showed inherent resistance. nih.gov The antitumor effect is linked to its biotransformation by the CYP1A1 enzyme into reactive species that bind to DNA, causing lethal damage to sensitive cancer cells. nih.gov

Other studies have highlighted the broad-spectrum antiproliferative activity of various benzothiazole (B30560) derivatives. For instance, a dichlorophenyl-containing chlorobenzothiazole derivative showed significant anticancer activity against nine different cancer cell lines, with GI₅₀ values ranging from 1.60 µM to 71.8 nM. nih.gov Substituted thioxothiazolidine acetamide (B32628) benzothiazole derivatives have also been synthesized, with one chlorophenyl-containing compound exhibiting an IC₅₀ value of 9.76 µM against the HeLa cell line. nih.gov Furthermore, novel 2-ureidobenzothiazole derivatives have been reported as potent multikinase inhibitors with broad-spectrum antiproliferative activity against a panel of cancer cell lines. semanticscholar.org

The introduction of different functional groups, such as alkynyl and aryl moieties, at the C-7 position of related heterocyclic structures has also been explored. nih.gov Analogues bearing a 7-alkylacetylene group, particularly the 7-cyclopropylacetylene derivative, exhibited potent cytotoxic activity against a panel of human hematological and solid cancer cell lines, with IC₅₀ values ranging from 0.02 to 0.08 μM. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Fluorobenzothiazole Analogues and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Result | Citation(s) |

|---|---|---|---|---|

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (Breast Carcinoma) | Cytotoxic | Sensitive, dose-dependent | nih.gov |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MDA-MB-435 (Breast Carcinoma) | Cytotoxic | Inherently resistant | nih.gov |

| Dichlorophenyl containing chlorobenzothiazole (51) | Non-small cell lung cancer (HOP-92) | GI₅₀ | 7.18 × 10⁻⁸ M | nih.gov |

| Dichlorophenyl containing chlorobenzothiazole (51) | 9 different cancer cell lines | GI₅₀ | 1.60 µM–71.8 nM | nih.gov |

| Substituted chlorophenyl oxothiazolidine benzothiazole (53) | HeLa (Cervical Cancer) | IC₅₀ | 9.76 µM | nih.gov |

| 7-cyclopropylacetylene pyrrolotriazine C-nucleoside (11c) | Various hematological and solid cancer cell lines | IC₅₀ | 0.02 - 0.08 µM | nih.gov |

| 7-propylacetylene pyrrolotriazine C-nucleoside (11a) | LN-229, Capan-1, DND-41, Z-138 | IC₅₀ | Similar to 11c | nih.gov |

| 7-furanyl substituted C-nucleoside (12i) | Various cancer cell lines | IC₅₀ | 0.2 - 2.1 µM | nih.gov |

The promising in vitro results for certain fluorobenzothiazole analogues have led to their evaluation in preclinical animal models. The experimental agent Phortress, which is metabolically activated to 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been studied in vivo. nih.gov When administered to mice bearing xenografts or hollow fiber implants containing either Phortress-sensitive (MCF-7) or Phortress-resistant (MDA-MB-435) tumor cells, a clear distinction in response was observed. nih.gov Significant DNA damage was detected in the sensitive MCF-7 xenografts following treatment, demonstrating that the antitumor mechanism observed in vitro translates to an in vivo setting. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The benzothiazole nucleus is a key pharmacophore in a number of compounds exhibiting a wide range of antimicrobial activities. psu.eduresearchgate.net The strategic placement of fluoro and chloro substituents on this scaffold has been a successful approach to developing novel derivatives with potent antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.net

Derivatives of 2-Amino-4-chloro-7-fluorobenzothiazole have demonstrated significant antibacterial capabilities. A study on N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides revealed that many of the synthesized compounds showed moderate to significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The presence and position of various substituents on the benzothiazole core were found to influence the antibacterial potency. researchgate.net

In a different study, diarylurea analogues incorporating a 5-chloro-6-fluoro-1,3-benzothiazol-2-yl moiety were synthesized and tested. mdpi.com One such compound, 2bF, exhibited high antimicrobial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. mdpi.com This derivative also showed greater activity against Enterococcus faecalis than the reference compound. mdpi.com Other research has focused on fluorobenzoylthiosemicarbazides, where trifluoromethyl derivatives were found to be active against both reference strains and pathogenic methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov

Table 2: Antibacterial Activity of Selected Fluorobenzothiazole Analogues

| Compound/Derivative Class | Bacterial Strain(s) | Activity Metric | Result (µg/mL) | Citation(s) |

|---|---|---|---|---|

| Diarylurea with 5-chloro-6-fluoro-1,3-benzothiazol-2-yl moiety (2bF) | Staphylococcus aureus | MIC | 8 | mdpi.com |

| Diarylurea with 5-chloro-6-fluoro-1,3-benzothiazol-2-yl moiety (2bF) | Enterococcus faecalis | MIC | 32 | mdpi.com |

| N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides | S. aureus, E. coli | - | Moderate to significant activity | researchgate.net |

| Fluorobenzoylthiosemicarbazide trifluoromethyl derivatives (15a, 15b, 16b) | S. aureus (including MRSA) | MIC | 7.82 - 31.25 | nih.gov |

The antifungal potential of fluorobenzothiazoles has been actively investigated, with many derivatives showing promising activity against clinically relevant fungal pathogens. eurekaselect.comnih.gov The synthesis of 2-amino-6-fluoro-7-chloro(1,3) benzothiazole derivatives and their subsequent conversion into various heterocyclic systems has yielded compounds with notable antifungal properties. researchgate.net In one study, these compounds were screened for activity, using Griseofulvin as a standard reference drug. researchgate.net

Another investigation focused on fluorobenzothiazoles incorporated with 1,3,4-thiadiazole, which were screened for activity against Candida albicans and Aspergillus niger. psu.edu Several of the tested compounds showed better antifungal activity against C. albicans compared to the standard, Griseofulvin. psu.edu Similarly, a number of the derivatives demonstrated potent activity against A. niger. psu.edu Research into C-6 methyl-substituted benzothiazole derivatives also identified compounds with potent antifungal activity against C. albicans. scitechjournals.com

Table 3: Antifungal Activity of Selected Fluorobenzothiazole Derivatives

| Compound/Derivative Class | Fungal Pathogen(s) | Activity | Result | Citation(s) |

|---|---|---|---|---|

| 2-amino-6-fluoro-7-chloro(1,3) benzothiazole derivatives | Fungal strains | Antifungal screening | Activity noted vs. Griseofulvin standard | researchgate.net |

| Fluorobenzothiazole-thiadiazole derivatives (V2-V9, P1-P3) | Candida albicans | Antifungal activity | Better activity than Griseofulvin | psu.edu |

| Fluorobenzothiazole-thiadiazole derivatives (V3, V5, V7,V9, P1, P2, P3) | Aspergillus niger | Antifungal activity | Better activity noted | psu.edu |

| C-6 methyl substituted benzothiazole derivatives (D-02, D-08) | Candida albicans | Antifungal activity | Potent activity observed | scitechjournals.com |

The benzothiazole scaffold is a component of several compounds investigated for antiviral activity. nih.gov Research has shown that derivatives can be effective against a broad spectrum of viruses. nih.gov For example, hybrid benzothiazolyl-coumarins have been evaluated for anti-HIV activity. nih.gov A 6-chlorobenzothiazole derivative, in particular, showed a promising anti-HIV effect with an EC₅₀ of less than 7 μg/mL. nih.gov Structure-activity relationship studies indicated that substitutions on the benzothiazole and associated rings significantly impact the antiviral potency. nih.gov While much of the research has focused on various substitutions, the inclusion of fluorine in the benzothiazole ring is a recognized strategy for enhancing therapeutic efficacy. researchgate.net

Anti-inflammatory and Analgesic Effects

Derivatives of the benzothiazole nucleus are recognized for their potential to mitigate inflammation and pain. jchemrev.comjchemrev.comnih.gov Research into fluorinated benzothiazoles, in particular, has yielded compounds with significant anti-inflammatory properties. A study focused on the synthesis of N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamide derivatives, which are structurally related to the core compound of interest. researchgate.net These derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. researchgate.net Several of the synthesized compounds, notably S-7, S-8, S-9, S-20, S-21, S-22, and S-35, demonstrated an excellent percentage of inhibition when compared to the standard drug, diclofenac. researchgate.net

In a separate investigation, new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and assessed for their in vivo anti-inflammatory and analgesic activities. nih.govbohrium.com Among the tested compounds, derivatives 17c and 17i showed potent inhibition of carrageenan-induced rat paw edema. nih.govbohrium.com Furthermore, compounds 17c , 17g , and 17i exhibited notable analgesic effects, with efficacy comparable to the standard drug celecoxib. nih.govbohrium.com The combination of benzothiazole with benzamide (B126) has also been explored, yielding derivatives with promising analgesic activity against the writhing test in mice. biomedpharmajournal.org

Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

| Compound Series/Derivative | Biological Activity | Model/Test | Key Findings | Reference |

|---|---|---|---|---|

| N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides | Anti-inflammatory | Carrageenan-induced rat paw edema | Compounds S-7, S-8, S-9, S-20, S-21, S-22, and S-35 showed excellent percentage of inhibition compared to diclofenac. | researchgate.net |

| Benzothiazole-benzenesulphonamide/carboxamide derivatives (e.g., 17c, 17i) | Anti-inflammatory | Carrageenan-induced rat paw edema | Compound 17c showed 72-80% inhibition; Compound 17i showed 64-78% inhibition at 1-3 hours. | nih.govbohrium.com |

| Benzothiazole-benzenesulphonamide/carboxamide derivatives (e.g., 17c, 17g, 17i) | Analgesic | Acetic acid-induced writhing | ED₅₀ values were comparable to celecoxib, with compound 17i showing the highest activity. | nih.govbohrium.com |

| Benzothiazole-benzamides (Compounds 3 and 4) | Analgesic | Acetic acid-induced writhing | Showed highly potent activity (p < 0.001) compared to the standard drug diclofenac. | biomedpharmajournal.org |

Antidiabetic and Hypoglycemic Potential

The benzothiazole scaffold is a promising platform for the development of novel antidiabetic agents. annalsofrscb.romdpi.com A significant study in this area involved the synthesis of 2-amino[5′(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole , a direct derivative of the primary compound. researchgate.net This series of compounds was screened for antidiabetic activity in albino rats, establishing a direct link between this specific chemical structure and potential hypoglycemic effects. researchgate.net

Other research has demonstrated that benzothiazole derivatives can exert their antidiabetic effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK), a key target for antidiabetic drugs. acs.orgnih.gov One investigation led to the identification of 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34) , which increased the rate of glucose uptake in L6 myotubes and elevated the presence of GLUT4 in the plasma membrane. acs.orgnih.gov When administered to hyperglycemic mice, this compound effectively lowered blood glucose levels. acs.orgnih.gov Similarly, a series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives was evaluated in a non-insulin-dependent diabetes mellitus rat model, with several compounds showing a significant ability to lower plasma glucose. nih.gov The most active of these compounds were found to be potential inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), another target for diabetes treatment. nih.gov

Table 2: Antidiabetic and Hypoglycemic Activity of Selected Benzothiazole Derivatives

| Compound Series/Derivative | Mechanism/Target | Model/Test | Key Findings | Reference |

|---|---|---|---|---|

| 2-amino[5′(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole | Not specified | In vivo (Albino rats) | Compounds screened for antidiabetic activity. | researchgate.net |

| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34) | AMPK activation, GLUT4 translocation | In vitro (L6 myotubes), In vivo (KKAy mice) | Augmented glucose uptake up to 2.5-fold in vitro; lowered blood glucose levels in vivo. | acs.orgnih.gov |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides (Compounds 3 and 4) | 11β-HSD1 inhibition | In vivo (NIDDM rat model) | Significantly lowered plasma glucose levels. | nih.gov |

| 2-aminobenzothiazole-guanidine derivative (4y) | PPARγ affinity | In vivo (T2D rat model) | Reduced blood glucose levels and improved lipid profile after 4 weeks of administration. | mdpi.com |

Neuropharmacological Activities (e.g., Anticonvulsant, Antidepressant)

The ability of certain benzothiazole derivatives to cross the blood-brain barrier has made them attractive candidates for treating central nervous system (CNS) disorders. nih.gov

The benzothiazole nucleus is considered a valuable scaffold for developing novel anticonvulsant agents. nih.govmdpi.com A variety of derivatives have been synthesized and tested in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.gov One study reported on novel benzothiazole derivatives coupled with sulfonamides, where compound 9 emerged as the most potent in the MES model. nih.gov Another series of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamides also showed significant anticonvulsant effects. mdpi.com Specifically, compounds 5i and 5j , with meta- and para-fluoro substitutions respectively, were the most potent in both MES and scPTZ seizure tests, demonstrating lower neurotoxicity and thus a higher protective index. mdpi.com

Several studies have highlighted the antidepressant-like potential of the benzothiazole scaffold. nih.govnih.gov The tail suspension test (TST) and modified forced swimming test (MFST) are common animal models used to screen for such activity. nih.govresearchgate.net In one investigation, a series of novel benzothiazole derivatives (3a–3h) were synthesized, and compounds 3c, 3d, 3f–3h were found to significantly reduce the immobility time of mice in the TST, an effect comparable to the reference drug fluoxetine. nih.govresearchgate.net These same compounds also decreased immobility and increased swimming frequencies in the MFST, further indicating specific antidepressant-like effects without altering general locomotor activity. nih.gov Another study on benzazole derivatives confirmed that compounds 4a, 4b, 4e, and 4f possessed significant antidepressant-like activity, which appeared to be mediated by the serotonergic system. nih.gov

Table 3: Neuropharmacological Activities of Selected Benzothiazole Derivatives

| Activity | Compound Series/Derivative | Model/Test | Key Findings | Reference |

|---|---|---|---|---|

| Anticonvulsant | N-(4-(benzothiazole-2-yl) phenyl) 3-substituted benzene (B151609) sulfonamide (Compound 9) | Maximal Electroshock (MES) | Emerged as the most potent anticonvulsant agent in the series. | nih.gov |

| Anticonvulsant | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i, 5j) | MES and scPTZ tests | Showed potent activity with ED₅₀ values of 50.8 mg/kg (5i) and 54.8 mg/kg (5j) in the MES test. | mdpi.com |

| Antidepressant | Novel benzothiazole derivatives (3c, 3d, 3f-3h) | Tail Suspension Test (TST), Modified Forced Swimming Test (MFST) | Significantly reduced immobility time, similar to fluoxetine. | nih.govresearchgate.net |

| Antidepressant | Benzazole derivatives (4a, 4b, 4e, 4f) | TST, MFST | Caused significant decreases in immobility time, supporting antidepressant-like effects. | nih.gov |

Additional Pharmacological Activities (e.g., Anthelmintic, Antimalarial, Antioxidant, Antihistaminic, Antitubercular)

The versatility of the benzothiazole scaffold extends to a range of other important pharmacological activities.

Anthelmintic Activity: Derivatives of 2-amino-6-fluoro-7-chlorobenzothiazole have been specifically synthesized and evaluated for their ability to combat parasitic worms. researchgate.netepa.gov In one study, a Schiff's base was prepared from this core structure and then reacted with various amines to create new moieties, some of which demonstrated promising anthelmintic activity. researchgate.netepa.gov Other work on 2-amino-6-substituted benzothiazoles also confirmed their potential as anthelmintic agents. researchgate.net

Antimalarial Activity: The increasing resistance of the malaria parasite, Plasmodium falciparum, to existing drugs necessitates the search for new therapeutic agents. cambridge.orgresearchgate.net Benzothiazole derivatives have emerged as promising candidates. nih.govderpharmachemica.com Studies on 2-substituted 6-nitro- and 6-amino-benzothiazoles revealed that two compounds, A12 and C7 , had specific antimalarial properties in vitro and confirmed efficacy in vivo in a mouse model. cambridge.orgresearchgate.net A separate line of research identified a series of conjugated benzothiazole hydrazones that chelate iron and inhibit heme polymerization, a critical process for the parasite. nih.gov Compound 5f from this series was particularly active against a chloroquine-resistant strain of P. falciparum and suppressed parasite growth in vivo. nih.gov

Antioxidant Activity: Certain benzothiazole derivatives have been noted for their antioxidant properties, which can be beneficial in combating oxidative stress associated with various diseases. nih.govnih.gov

Antihistaminic Activity: Research has explored benzothiazoles as ligands for histamine (B1213489) receptors. nih.govnih.gov A quantitative structure-activity relationship (QSAR) analysis was performed on 2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazole derivatives to correlate their chemical structure with H1-antihistamine activity. nih.gov More recently, new benzothiazole-based derivatives have been developed as potent histamine H₃ receptor (H₃R) antagonists, with some compounds also showing inhibitory activity against enzymes relevant to Alzheimer's disease. nih.gov

Antitubercular Activity: The fight against Mycobacterium tuberculosis has also benefited from the exploration of benzothiazole chemistry. nih.govbiorxiv.org A 2-amino-benzothiazole scaffold was identified from a whole-cell screen, and subsequent optimization led to derivatives with improved potency and reduced cytotoxicity. nih.govbiorxiv.org The addition of a chloro-substituent at position 4 of the benzothiazole ring (compound 13 ) increased activity against a specific recombinant strain of M. tuberculosis and reduced toxicity. nih.gov

Table 4: Additional Pharmacological Activities of Benzothiazole Derivatives

| Activity | Compound Series/Derivative | Model/Test | Key Findings | Reference |

|---|---|---|---|---|

| Anthelmintic | Derivatives of 2-amino-6-fluoro-7-chlorobenzothiazole Schiff's base | Not specified | Some of the newly synthesized moieties showed promising activity. | researchgate.netepa.gov |

| Antimalarial | 2-substituted 6-nitro/amino-benzothiazoles (A12, C7) | In vitro (P. falciparum), In vivo (P. berghei) | Showed specific antimalarial potential and sustained decrease of parasitemia. | cambridge.orgresearchgate.net |

| Antimalarial | Benzothiazole hydrazone (Compound 5f) | In vitro (P. falciparum K1 strain), In vivo (P. yoelii) | Active against resistant strain; suppressed parasite growth in mice. | nih.gov |

| Antihistaminic | 2-(1-piperazinyl)-benzothiazole derivatives | QSAR analysis for H1-antihistamine activity | Established relationships between chromatographic and biological activity data. | nih.gov |

| Antitubercular | 2-Amino-4-chloro-benzothiazole derivative (Compound 13) | In vitro (M. tuberculosis) | Increased activity against LepB-underexpressing strain and reduced cytotoxicity. | nih.gov |

Structure Activity Relationship Sar Studies of 2 Amino 4 Chloro 7 Fluorobenzothiazole and Analogues

Influence of Chemical Substituents on the Benzothiazole (B30560) Scaffold's Biological Activities.nih.govniscpr.res.inresearchgate.netuokerbala.edu.iqmdpi.comrsc.orgdntb.gov.uanih.gov

The diverse biological activities of benzothiazole derivatives, such as antimicrobial, anti-inflammatory, and antitumor effects, are largely dictated by the chemical groups attached to the core ring system. mdpi.comresearchgate.netresearchgate.net The presence of specific substituents can enhance a compound's ability to bind to target receptors or enzymes, thereby increasing its therapeutic effect. researchgate.net For instance, the introduction of fluorine atoms into the benzothiazole structure is a common strategy to improve desirable pharmacological characteristics, including enhanced biological half-life and lipophilicity. researchgate.net Similarly, the incorporation of moieties like thiazolidinone can confer significant antibacterial and antifungal properties. niscpr.res.in

The substitution pattern on the benzothiazole ring is a critical determinant of biological activity. Modifications at the C-2, C-4, C-6, and C-7 positions have been extensively studied to understand their impact on pharmacological efficacy.

C-4 Position: Substitutions at the C-4 position can significantly enhance biological activity. rsc.org Notably, the introduction of a chloro group (-Cl) at this position has been found to increase a compound's antifungal activity. pharmacyjournal.in

C-6 Position: The C-6 position is another key site for modulation. The presence of electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), at C-6 can increase the antiproliferative activity of the compound. nih.gov Halogen substitution at this position has also been explored to create derivatives with potent inhibitory activity against various cancer cell lines. mdpi.com

C-7 Position: The C-7 position, particularly when substituted in conjunction with C-6, has been shown to be important for biological activity. Studies on 7-chloro-6-fluoro-benzothiazole derivatives have demonstrated their utility as intermediates for synthesizing compounds with significant antimicrobial and anthelmintic activities. researchgate.net While direct SAR data for a 7-fluoro substituent is less common, studies on related quinoline (B57606) structures have shown that 7-halogen substituents (I, Br, Cl) can confer potent activity, whereas 7-fluoro analogues were often less active. nih.gov

The following table summarizes the observed effects of substituents at various positions on the benzothiazole scaffold.

| Position | Substituent Type | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Amino, Substituted Phenyl, Mercapto | Crucial for a wide range of activities including anticancer and anti-inflammatory. | nih.govpharmacyjournal.in |

| C-4 | Chloro (-Cl) | Increased antifungal activity. | pharmacyjournal.in |

| C-4 | Electron-withdrawing groups (e.g., -Cl, -NO2) | Can increase anti-inflammatory activity. | rsc.org |

| C-6 | Electron-withdrawing groups (e.g., -NO2, -CN) | Increased antiproliferative activity. | nih.gov |

| C-6 | Halogens, -OH, -OCH3 | Can boost the compound's potency. | mdpi.compharmacyjournal.in |

| C-7 | Chloro (-Cl), often with C-6 Fluoro | Serves as a key intermediate for antimicrobial and anthelmintic agents. | researchgate.net |

The 2-amino group and halogen substituents are fundamental to the pharmacological profile of many benzothiazole derivatives.

The 2-amino group is a well-established pharmacophore that is integral to the biological activity of this class of compounds. crimsonpublishers.commdpi.com Its presence is often essential for interactions with biological targets, and it serves as a versatile handle for synthesizing a vast library of derivatives through reactions like acylation or condensation. niscpr.res.inuokerbala.edu.iq

Halogen substituents , such as chloro and fluoro groups, play a multifaceted role in enhancing pharmacological efficacy. pharmacyjournal.in The introduction of halogens can modulate a molecule's physicochemical properties, including lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes. researchgate.net Specifically, fluorine substitution can increase metabolic stability and binding affinity for target enzymes. researchgate.net In some series, halogen substituents have been directly linked to specific activities, such as anticonvulsant properties. pharmacyjournal.in The combination of chloro and fluoro groups on the benzene (B151609) ring portion of the scaffold, as seen in 6-fluoro-7-chloro-benzothiazole derivatives, has been shown to produce compounds with notable antibacterial and antifungal effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) Methodologies.dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net These models are invaluable for understanding the specific contributions of different molecular features and for predicting the activity of novel compounds. researchgate.net

For benzothiazole derivatives, QSAR models have been developed to elucidate the effects of various substituents on their antiproliferative and cytotoxic activities. mdpi.comresearchgate.net These studies often use molecular descriptors that quantify properties such as steric bulk, electronic effects, and lipophilicity. For example, a QSAR model for halogen-substituted benzazoles revealed that the antiproliferative activity depended on the topological and spatial distribution of atomic mass and polarizability, particularly for substituents at the C-6 position. mdpi.com Another QSAR investigation on new benzothiazoles derived from substituted piperazine (B1678402) highlighted the importance of descriptors like the heat of formation and dipole moment in predicting biological activity. researchgate.net These models provide a quantitative framework for the rational design of more potent analogues. nih.gov

| Study Focus | QSAR Methodology | Key Findings | Reference |

|---|---|---|---|

| Antiproliferative activity of halogen- and amidino-substituted benzazoles | 2D-QSAR | Activity depends on topological/spatial distribution of atomic mass and polarizability, especially at position 6. | mdpi.com |

| Cytotoxicity of benzothiazole-piperazine derivatives | Semi-empirical MO theory and DFT | Correlated properties like heat of formation, dipole moment, and hydrophobicity with cytotoxic activity. | researchgate.net |

| Anticancer activity of 1,2,4-triazole (B32235) derivatives (related heterocycles) | 3D-QSAR (kNN-MFA) | Identified specific steric and electrostatic fields around the molecule that are crucial for activity. | nih.gov |

| Antitumor activity of benzimidazole (B57391) derived carboxamides | QSAR Analysis | Demonstrated a great antioxidative potential of benzimidazole/benzothiazole-2-carboxamides. | nih.gov |

Rational Design Principles for Optimizing Pharmacological Potency and Selectivity.nih.govniscpr.res.inuokerbala.edu.iqrsc.orgnih.govresearchgate.net

Rational drug design leverages SAR and QSAR findings to guide the synthesis of new molecules with improved potency and selectivity for a specific biological target, while minimizing off-target effects. nih.govnih.gov For benzothiazole-based compounds, this involves a systematic approach to modifying the scaffold.

A common design strategy involves identifying a lead compound and making targeted structural modifications based on known SAR principles. For instance, knowing that electron-withdrawing groups at C-6 enhance antiproliferative activity can guide the synthesis of new analogues with different electron-withdrawing substituents at that position. nih.gov Similarly, the 2-amino group can be used as a synthetic anchor to attach various side chains designed to probe the binding pocket of a target enzyme. niscpr.res.in

This approach has been successfully used to develop selective inhibitors for various enzymes. For example, potent and selective inhibitors of the MAO-B enzyme have been designed using a three-part structure: a 2-substituted benzothiazole core, a linker with hydrogen bond donors/acceptors, and a terminal aromatic ring system. mdpi.com In another example, rational design based on the benzothiazole scaffold led to the development of potent inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. nih.gov These design principles allow medicinal chemists to move beyond random screening and toward the deliberate creation of optimized therapeutic agents.

Computational and Theoretical Chemistry Approaches in Investigating 2 Amino 4 Chloro 7 Fluorobenzothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. DFT is a computational method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. This approach allows for the calculation of various molecular properties that are crucial for predicting chemical behavior.

The analysis of a molecule's electronic structure provides a map of its electron distribution, which is key to understanding its stability and reactivity. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy orbital available to accept electrons and is associated with the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. While specific DFT calculations for 2-Amino-4-chloro-7-fluorobenzothiazole are not prevalent in published literature, studies on analogous structures like 2-aminothiazole (B372263) and benzothiazole (B30560) derivatives provide a framework for what such an analysis would entail. For these related compounds, the HOMO is often localized over the electron-rich aminothiazole ring system, while the LUMO may be distributed across the entire molecular framework. This distribution helps identify the most probable sites for electrophilic and nucleophilic attacks.

From the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

These parameters, when calculated, would offer a detailed profile of the chemical tendencies of this compound, predicting its stability, hardness, and electrophilic nature.

Table 1: Key Molecular Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a "soft" molecule is more polarizable and reactive. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. These methods are cornerstones of structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each pose based on its fit and interaction energy. Studies on other benzothiazole derivatives have successfully used this approach to identify potential biological targets. For instance, various benzothiazoles have been docked against targets like the p53-MDM2 protein to assess their potential as anticancer agents nih.govtandfonline.com, and against trehalase for insecticidal applications nih.gov.

For this compound, a hypothetical docking study would reveal key interactions, such as:

Hydrogen Bonds: Between the amino group and polar residues in the receptor's binding pocket.

Halogen Bonds: Involving the chlorine and fluorine atoms.

π-π Stacking: Interactions between the aromatic benzothiazole ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: Involving the core ring structure and nonpolar residues.

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of every atom in the ligand-receptor complex over time, providing insights into the stability and dynamics of the binding. An MD simulation of a docked benzothiazole complex would assess whether the predicted binding pose is stable over a period of nanoseconds, reinforcing the docking results. nih.gov

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol). Lower (more negative) values typically indicate stronger, more favorable binding. For example, in studies of ethyl-2-aminothiazole-4-carboxylate derivatives, compounds with hydroxyl groups showed stronger binding affinities to the target enzyme UDP-N-acetylmuramate/l-alanine ligase. nih.gov

Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used post-docking or post-MD to refine binding free energy calculations. nih.govtandfonline.com This provides a more accurate estimation than docking scores alone. Predicting a strong binding affinity for this compound against a specific enzyme would mark it as a promising candidate for further experimental validation as an inhibitor.

In Silico Pharmacokinetic and Toxicological Predictions (ADMET Studies)

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. ADMET studies—which assess Absorption, Distribution, Metabolism, Excretion, and Toxicity—are crucial. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, reducing the risk of late-stage failures. veterinaria.orgresearchgate.net

Numerous online tools and software packages, such as SwissADME and ProTox, are used to predict the ADMET profile of novel compounds based on their chemical structure. tandfonline.comveterinaria.org These predictions are based on models trained on large datasets of known drugs and chemicals. For various benzothiazole derivatives, these tools have been used to predict properties like oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes, and potential toxicity. nih.govtandfonline.comnih.gov

Below is a hypothetical ADMET profile for this compound, illustrating the types of data generated in such a study.

Table 2: Illustrative In Silico ADMET Profile for this compound

| Property Class | Parameter | Predicted Value/Outcome | Significance |

|---|---|---|---|

| Absorption | Lipinski's Rule of 5 | Compliant | Indicates good potential for oral bioavailability; predicts drug-likeness. |

| Gastrointestinal (GI) Absorption | High | Suggests the compound is likely to be well-absorbed from the gut. | |

| Blood-Brain Barrier (BBB) Permeant | No | Predicts whether the compound can cross into the central nervous system. | |

| Distribution | P-glycoprotein (PgP) Substrate | No | PgP is an efflux pump; non-substrates are less likely to be actively removed from cells. tandfonline.com |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP1A2, Non-inhibitor of CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Predicts potential for drug-drug interactions. Inhibition of key CYP enzymes can alter the metabolism of other drugs. tandfonline.comnih.gov |

| Excretion | Log Kp (skin permeability) | -6.5 cm/s | Predicts the rate of absorption through the skin; a more negative value indicates lower permeability. |

| Toxicity | Mutagenicity (AMES test) | Non-mutagen | Predicts whether the compound is likely to cause DNA mutations. veterinaria.org |

| Carcinogenicity | Non-carcinogen | Predicts the potential to cause cancer. |

This predictive data is vital for prioritizing which compounds in a series should be synthesized and advanced to more resource-intensive experimental testing.

Application of Cheminformatics and Machine Learning in Benzothiazole Research

The fields of cheminformatics and machine learning have become indispensable tools in modern drug discovery and development, providing powerful methodologies to accelerate the identification and optimization of novel therapeutic agents. astrazeneca.commdpi.commdpi.com These computational approaches are particularly valuable in the investigation of privileged scaffolds like benzothiazole, enabling researchers to analyze vast chemical spaces, predict biological activities, and elucidate structure-activity relationships (SAR). By leveraging large datasets and sophisticated algorithms, scientists can design and screen virtual libraries of benzothiazole derivatives, prioritizing the synthesis and experimental testing of the most promising candidates. nih.govnih.gov This section will delve into the application of these computational techniques in the context of benzothiazole research, with a focus on quantitative structure-activity relationship (QSAR) modeling and virtual screening.

A significant area of application for these computational methods is in the development of quantitative structure-activity relationship (QSAR) models. QSAR studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govingentaconnect.com These models are instrumental in predicting the activity of novel compounds and in guiding the design of more potent derivatives.

In a notable study, 3D-QSAR models were developed for a series of benzothiazole derivatives as α-glucosidase inhibitors. researchgate.net The Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models yielded statistically significant results, with Q² values of 0.553 and 0.75, and R² values of 0.93 and 0.942, respectively. researchgate.net The predictive power of these models was confirmed with a test set of five molecules, resulting in R²test values of 0.74 for CoMFA and 0.87 for CoMSIA. researchgate.net These findings underscore the utility of 3D-QSAR in understanding the structural requirements for α-glucosidase inhibition by benzothiazole scaffolds. researchgate.net

Another investigation focused on benzothiazole hydrazone derivatives as inhibitors of the anti-apoptotic protein B-cell Lymphoma Extra Large (Bcl-XL). ingentaconnect.com A robust QSAR model was developed using a genetic algorithm and multiple linear regression, based on a dataset of 53 derivatives. The model demonstrated excellent statistical significance with an r² of 0.931 and a Q² of 0.900, and was successfully validated externally (r² pred = 0.752). ingentaconnect.com The descriptors identified in the model, such as nThiazoles, nROH, and various electronic and geometrical parameters, provided valuable insights into the physicochemical properties crucial for the inhibitory activity of these molecules against Bcl-XL. ingentaconnect.com

Similarly, a QSAR study on halogen- and amidino-substituted benzothiazoles for their antiproliferative activity against non-tumor MDCK-1 cells identified the importance of BCUT (Burden eigenvalues) descriptors, specifically BELp1 and BEHv6. mdpi.com The model indicated that higher values of BEHv6, related to atomic van der Waals volumes, were associated with increased toxicity, providing a predictive tool for the cytotoxicity of these compounds. mdpi.com

The following table summarizes the performance of various QSAR models developed for benzothiazole derivatives:

Table 1: Performance of QSAR Models for Benzothiazole Derivatives| Model Type | Target | No. of Compounds (Training/Test) | Q² | R² | R²test | Reference |

|---|---|---|---|---|---|---|

| CoMFA | α-glucosidase | 18 / 5 | 0.553 | 0.93 | 0.74 | researchgate.net |

| CoMSIA | α-glucosidase | 18 / 5 | 0.75 | 0.942 | 0.87 | researchgate.net |

| GA-MLR | Bcl-XL | 53 (split by Kennard-Stone) | 0.900 | 0.931 | 0.752 | ingentaconnect.com |

| - | MDCK-1 cytotoxicity | - | - | - | - | mdpi.com |

Virtual screening is another powerful computational technique that has been extensively applied to benzothiazole research. niscpr.res.inijrti.org This method involves the computational screening of large libraries of compounds against a biological target to identify potential "hits" with desired biological activity.

In one study, structure-based virtual screening was employed to identify coumarin-benzothiazole hybrid derivatives as potential inhibitors of InhA, an enzyme essential for the survival of Mycobacterium tuberculosis. ijrti.org By screening benzothiazole and coumarin (B35378) libraries against the InhA protein (PDB ID: 4QXM), researchers were able to identify top lead molecules for further investigation. ijrti.org Subsequent molecular docking studies of the designed hybrid compounds revealed moderate to good activity, comparable to the standard drug Isoniazid. ijrti.org

Another example of virtual screening in benzothiazole research involved the high-throughput in silico screening of 66 designed benzothiazole derivatives as potential GABA-aminotransferase inhibitors for anticonvulsant activity. wjarr.com Using Molegro virtual docker and the PDB structure 1OHV, several derivatives were identified with excellent mol dock scores, ranging from -104.23 to -121.56, which were significantly better than the standard drugs phenytoin (B1677684) (-73.63) and carbamazepine (B1668303) (-62.45). wjarr.com These results highlight the potential of these designed benzothiazoles as anticonvulsant agents. wjarr.com

Furthermore, a study on novel benzothiazole derivatives as potential antimicrobial agents utilized molecular docking to investigate their interaction with Escherichia coli dihydroorotase. nih.govmdpi.com The active compounds were found to form hydrogen bonds with key residues in the active site, such as LEU222 or ASN44, and strong hydrophobic interactions were also observed. nih.govmdpi.com This suggests that the inhibition of dihydroorotase could be a contributing mechanism to the antimicrobial action of these benzothiazole derivatives. nih.govmdpi.com

The table below presents a summary of virtual screening studies on benzothiazole derivatives:

Table 2: Virtual Screening of Benzothiazole Derivatives| Target | Screening Method | Key Findings | Reference |

|---|---|---|---|

| InhA (Tuberculosis) | Structure-based virtual screening, Molecular docking | Identified coumarin-benzothiazole hybrids with moderate to good activity comparable to Isoniazid. | ijrti.org |

| GABA-aminotransferase (Anticonvulsant) | High-throughput in silico screening, Molecular docking | Identified derivatives with mol dock scores significantly better than standard drugs phenytoin and carbamazepine. | wjarr.com |

| E. coli dihydroorotase (Antimicrobial) | Molecular docking | Active compounds formed hydrogen bonds with active site residues (LEU222, ASN44) and exhibited strong hydrophobic interactions. | nih.govmdpi.com |

While specific cheminformatics or machine learning studies on this compound are not prevalent in the reviewed literature, the extensive research on the broader benzothiazole class demonstrates the significant potential of these computational approaches. The principles and methodologies applied to other benzothiazole derivatives could be readily adapted to investigate the properties and potential applications of this compound, accelerating its scientific exploration.

Advanced Research Perspectives and Future Directions in 2 Amino 4 Chloro 7 Fluorobenzothiazole Research

Lead Optimization and Drug Discovery Initiatives Utilizing the Benzothiazole (B30560) Scaffold

The benzothiazole scaffold is a cornerstone in many drug discovery programs due to its structural diversity and broad biological activity. crimsonpublishers.comnih.gov Researchers frequently use the 2-aminobenzothiazole (B30445) core as a starting point for synthesizing bioactive molecules. crimsonpublishers.comuokerbala.edu.iq The process of lead optimization involves systematically modifying this core structure to enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are crucial in this process, revealing how different substituents on the benzothiazole ring influence biological outcomes. nih.govnih.gov For instance, the amino group at the 2-position is a key feature, often serving as a handle for further chemical modifications to create extensive libraries of derivatives. core.ac.ukrsc.org Studies on various 2-aminobenzothiazole derivatives have shown that substitutions on the benzene (B151609) ring significantly impact their cytotoxic activity against cancer cell lines. nih.gov

The introduction of halogen atoms, such as chlorine and fluorine, is a well-established strategy in medicinal chemistry. nih.govnih.gov Chlorine substitution can modulate the electronic properties and lipophilicity of a molecule, potentially enhancing its interaction with biological targets. sigmaaldrich.com The presence of bulky groups on the benzothiazole moiety has also been shown to be important for enhancing antifungal activity in some series of compounds. core.ac.uk The combination of these features within the 2-Amino-4-chloro-7-fluorobenzothiazole structure provides a unique template for generating lead compounds in various therapeutic areas, from oncology to infectious diseases. researchgate.netresearchgate.netsnu.edu.in

Table 1: Examples of 2-Aminobenzothiazole Derivatives in Drug Discovery

| Compound | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 2-aminobenzothiazole-TZD hybrid (Compound 20) | Antiproliferative (HepG2, HCT-116, MCF-7 cell lines) | Demonstrated strong inhibitory activity with IC50 values of 9.99, 7.44, and 8.27 µM, respectively. nih.gov | nih.gov |

| Compound 3 | Colony-stimulating factor 1 receptor (CSF1R) inhibitor | Exhibited potent suppressive activity against CSF1R kinase (IC50 = 1.4 nM) and reduced tumor growth in an MC38 xenograft model. nih.gov | nih.gov |

| Compound 47 | Dual BRAFV600E and CRAF inhibitor | Showed potent inhibition with IC50 values of 0.095 µM (BRAFV600E) and 0.015 µM (CRAF). nih.gov | nih.gov |

| 6-benzyloxy-2-aminobenzothiazole derivative (1e) | Antifungal | Demonstrated good activity against most fungal strains tested, highlighting the importance of bulky substitutions. core.ac.uk | core.ac.uk |

Strategic Development of Novel Therapeutic Agents Based on Fluorobenzothiazole Chemotypes

The incorporation of fluorine into drug candidates is a powerful strategy in medicinal chemistry, often leading to improved pharmacological profiles. nih.govnih.gov Fluorine's high electronegativity and small atomic radius allow it to mimic hydrogen while introducing significant changes in a molecule's electronic properties. nih.gov This can lead to enhanced metabolic stability, increased binding affinity for target enzymes or receptors, and improved membrane permeability. nih.govnih.gov

In the context of the benzothiazole scaffold, fluorination has been shown to be particularly advantageous. nih.govresearchgate.net The presence of an electron-withdrawing group like fluorine can increase the cytotoxic activity of a compound. nih.gov For example, SAR studies of certain anticancer derivatives revealed that the incorporation of a fluorine atom at the 7th position enhanced cytotoxicity. nih.gov The drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) is a potent and selective experimental antitumor agent that highlights the value of this approach. nih.govnih.govresearchgate.net Its development underscores how fluorobenzothiazole chemotypes can be rationally designed to yield potent therapeutic agents. nih.govnih.gov The strategic placement of fluorine, as seen in this compound, can be leveraged to fine-tune the physicochemical and biological properties of new drug candidates, potentially leading to lower effective doses and improved therapeutic windows. researchgate.net

Table 2: Impact of Fluorination on Benzothiazole Derivatives

| Compound | Biological Activity | Significance of Fluorine | Reference |

|---|---|---|---|

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | Anticancer (Breast Cancer) | Potently inhibits MCF-7 breast cancer cell growth; the fluorine atom contributes to its high potency and selectivity. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| PMX610 [2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole] | Anticancer | Reported to have potent and selective in vitro anti-tumor properties against non-small cell lung, colon, and breast cancer cell lines. nih.gov | nih.gov |

| Fluorinated Benzothiazole Derivative (analogue of BNB) | HK2 Inhibition | A derivative containing a fluorine atom showed one of the most potent inhibitory effects against the HK2 enzyme. researchgate.net | researchgate.net |

Addressing Emerging Drug Resistance Challenges with Benzothiazole Derivatives

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. nih.govrsc.orgresearchgate.net The development of novel agents that can overcome existing resistance mechanisms is a critical area of research. nih.gov Benzothiazole derivatives have emerged as a promising class of compounds to address this challenge. nih.govresearchgate.net

In oncology, tumor hypoxia (low oxygen levels) is linked to malignancy and resistance to therapy. nih.gov Benzothiazole derivatives have been designed to target key proteins that are overexpressed in hypoxic tumors, such as carbonic anhydrases (CAs), offering a strategy to selectively target resistant cancers. nih.govnih.gov In the context of acquired resistance, studies on 2-(4-aminophenyl)benzothiazoles have explored the mechanisms by which cancer cells become resistant to these agents. nih.gov For example, acquired resistance to 2-(4-amino-3-methylphenyl)benzothiazole in breast cancer cells has been linked to aberrant signaling of the aryl hydrocarbon receptor (AhR), which prevents the metabolic activation of the drug. nih.gov Understanding these mechanisms is vital for designing next-generation compounds that can bypass or overcome them.

In the antibacterial field, benzothiazole-based compounds have shown activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecium. nih.govnih.gov Certain novel 2-aminobenzothiazole derivatives have been found to be more potent than the standard antibiotic ciprofloxacin (B1669076) against MRSA by acting as dual inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov This dual-targeting approach can be an effective strategy to combat the development of resistance.

Exploration of Non-Therapeutic Applications (e.g., Diagnostic Probes, Biological Tools)

Beyond therapeutics, the unique chemical properties of fluorinated benzothiazoles make them suitable for non-therapeutic applications, particularly as diagnostic probes and biological imaging agents. rsc.orgnih.govmdpi.com The fluorine-18 (B77423) (¹⁸F) isotope is a positron emitter widely used in Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.govnih.gov

Researchers have successfully synthesized ¹⁸F-labeled benzothiazole derivatives for imaging amyloid plaques, which are a hallmark of Alzheimer's disease. nih.govnih.gov For example, 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole was developed as a PET tracer and showed high affinity for amyloid plaques in human brain tissue, with preclinical characteristics comparable to the well-known amyloid imaging agent, Pittsburgh Compound-B (PIB). nih.gov Similarly, [¹⁸F]fluoroethoxy-substituted benzothiazoles have also been investigated as potential amyloid imaging agents. nih.gov

Furthermore, the inherent fluorescence of the benzothiazole core can be modulated by chemical substitutions. rsc.orgmdpi.com Fluorinated benzothiadiazole skeletons have been used to develop a range of full-color-tunable fluorophores. rsc.orgresearchgate.net These compounds can exhibit large Stokes shifts and have been successfully used for bioimaging in living cells with low cytotoxicity, demonstrating their potential as biological tools for studying cellular structures and processes. rsc.orgresearchgate.net

Table 3: Non-Therapeutic Applications of Fluorinated Benzothiazoles

| Compound/Scaffold | Application | Key Feature | Reference |

|---|---|---|---|

| 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole | PET Imaging Agent for Alzheimer's Disease | Labeled with Fluorine-18; shows high affinity for amyloid plaques (Ki = 9.0 nM). nih.gov | nih.gov |

| [¹⁸F]fluoroethoxy-substituted benzothiazoles | PET Imaging Agent for Alzheimer's Disease | Fluorine-18 labeled analogues used as PET radioligands to detect amyloid deposits. nih.gov | nih.gov |

| Fluorinated Benzothiadiazole Skeleton | Full-Color-Tunable Fluorophores for Bioimaging | Core skeleton allows for the development of dyes spanning blue to red emission for imaging in live cells. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-chloro-7-fluorobenzothiazole, and how can structural integrity be confirmed post-synthesis?

Methodological Answer: The compound can be synthesized via a multi-step procedure starting with halogenated aniline derivatives. For example, 3-chloro-4-fluoroaniline is refluxed with thiourea in the presence of iodine as a catalyst to form the benzothiazole core. Subsequent chlorination at the 4-position is achieved using POCl₃ under controlled conditions . Post-synthesis characterization should include:

- IR spectroscopy : Key absorbance bands for NH (3454 cm⁻¹) and C=O (1637 cm⁻¹) stretching vibrations .

- ¹H-NMR : A singlet at ~8.4 ppm corresponding to the NH group, with integration ratios confirming substituent positions .

- Elemental analysis : To verify purity and stoichiometry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid Measures :

- Inhalation : Move to fresh air; seek medical attention if symptoms persist.

- Skin/Eye Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .

- Waste Disposal : Collect residues in sealed containers and dispose of via approved hazardous waste channels .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (e.g., silica gel) in storage containers to minimize hydrolysis.

- Long-term Stability : Perform HPLC analysis at 0, 3, 6, and 12 months to monitor degradation products. Compare retention times with fresh samples .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Methodological Answer:

- Solvent Optimization : Replace ethanol with DMSO to improve solubility of intermediates, reducing reaction time from 18 hours to 12 hours .

- Catalyst Screening : Test iodine, FeCl₃, or Lewis acids to enhance cyclization efficiency.

- Stoichiometric Adjustments : Use a 1.2:1 molar ratio of POCl₃ to substrate for complete chlorination .

- Purification : Recrystallize from ethanol-water (3:1 v/v) to achieve >95% purity .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

Methodological Answer:

- Data Validation : Replicate experiments under identical conditions (e.g., antimicrobial assays using Staphylococcus aureus ATCC 25923) to confirm activity trends .

- Purity Verification : Use LC-MS to rule out impurities affecting bioactivity.

- Structural Confirmation : Compare X-ray crystallography data with computational models (e.g., DFT) to identify stereoelectronic effects .

- Meta-analysis : Aggregate data from peer-reviewed studies to identify outliers or methodological biases .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for fluorinated benzothiazoles?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substitutions at the 4- and 7-positions (e.g., -Br, -CH₃) to assess electronic effects on bioactivity .

- In Silico Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities for targets like fungal CYP51 .

- Pharmacokinetic Profiling : Measure logP values via shake-flask assays to correlate lipophilicity with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.